3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(3-Isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure and the presence of an isoxazole ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the corresponding dicarboxylic acid.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Coupling of the Isoxazole and Bicyclic Core: The final step involves coupling the isoxazole derivative with the bicyclic core using carbodiimide-mediated amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the isoxazolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Amides or esters formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the production of polymers and other materials due to its rigid bicyclic structure, which can impart desirable mechanical properties.
Mechanism of Action
The mechanism of action of 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar bicyclic structure but lacks the isoxazole ring.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methoxycarbonyl group instead of the isoxazolylamino group.
Uniqueness
The presence of the isoxazole ring in 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid distinguishes it from other similar compounds. This ring is known for its bioactivity, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
3-(1,2-oxazol-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11(13-8-3-4-18-14-8)9-6-1-2-7(5-6)10(9)12(16)17/h1-4,6-7,9-10H,5H2,(H,16,17)(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJCGDCEVJQQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=NOC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.